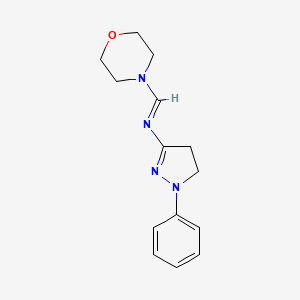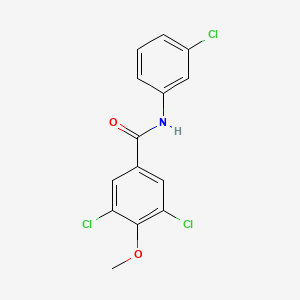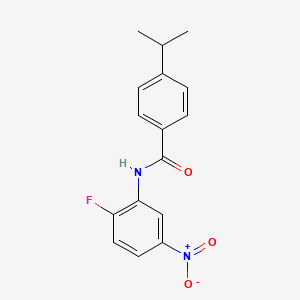
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxic effects, MPTP has been used to model Parkinson's disease in animals and has contributed significantly to our understanding of the disease's underlying mechanisms.
Mécanisme D'action
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons in the substantia nigra, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the selective destruction of these neurons. The loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models have been used to study the biochemical and physiological effects of the disease. These models have shown that the loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the development of Parkinson's disease-like symptoms. This compound-induced models have also been used to study the effects of oxidative stress, inflammation, and mitochondrial dysfunction on the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to create and provide a consistent and reproducible model of the disease. This compound-induced models also closely mimic the pathological and biochemical changes observed in human Parkinson's disease. However, this compound-induced models also have limitations, including the fact that they do not fully replicate the complex pathophysiology of human Parkinson's disease and that the toxic effects of this compound can vary depending on the animal species used.
Orientations Futures
There are several future directions for research involving N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine-induced Parkinson's disease models. One area of research is the development of new drugs and treatments for the disease. This compound-induced models can be used to test the efficacy of new drugs and treatments in treating the disease. Another area of research is the study of the genetic and environmental factors that contribute to the development of Parkinson's disease. This compound-induced models can be used to study the effects of these factors on the disease. Finally, this compound-induced models can be used to study the potential neuroprotective effects of various compounds and treatments on dopaminergic neurons in the brain.
Méthodes De Synthèse
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine can be synthesized through a multi-step process involving the reaction of morpholine, benzaldehyde, and 3,4-dihydro-1H-pyrazol-5-amine. The resulting product is then treated with hydrochloric acid to produce this compound hydrochloride, which is the form commonly used in research studies.
Applications De Recherche Scientifique
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease. Animal models of Parkinson's disease are created by administering this compound to rodents or non-human primates, leading to the selective destruction of dopaminergic neurons in the brain. This results in the development of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. This compound-induced Parkinson's disease models have been used to study the effects of various drugs and treatments on the disease and have contributed significantly to our understanding of the disease's underlying mechanisms.
Propriétés
IUPAC Name |
1-morpholin-4-yl-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-4-13(5-3-1)18-7-6-14(16-18)15-12-17-8-10-19-11-9-17/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHRGMZNWPZGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N=CN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)

![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)



![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)

![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)